molecular formula C20H27O2PS2 B12812828 O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate CAS No. 5439-74-7

O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate

Cat. No.: B12812828
CAS No.: 5439-74-7
M. Wt: 394.5 g/mol
InChI Key: NZCNSHWAXVCCJS-UHFFFAOYSA-N
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Description

O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C20H27O2PS2 and a molecular weight of 394.531 . It is known for its unique structure, which includes two isopropyl and methyl-substituted phenyl groups attached to a dithiophosphate moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate typically involves the reaction of 2-isopropyl-5-methylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiophosphates, and various substituted phenyl derivatives .

Scientific Research Applications

O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate involves its interaction with specific molecular targets and pathways. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and cellular processes. The phenyl groups may also interact with biological membranes, influencing their stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate is unique due to the presence of both isopropyl and methyl groups on the phenyl rings, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its specific reactivity and applications in various fields .

Properties

CAS No.

5439-74-7

Molecular Formula

C20H27O2PS2

Molecular Weight

394.5 g/mol

IUPAC Name

bis(5-methyl-2-propan-2-ylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H27O2PS2/c1-13(2)17-9-7-15(5)11-19(17)21-23(24,25)22-20-12-16(6)8-10-18(20)14(3)4/h7-14H,1-6H3,(H,24,25)

InChI Key

NZCNSHWAXVCCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)C)S

Origin of Product

United States

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